(3AR,7AR)-Rel-5-boc-hexahydro-3-oxo-furo[3,4-C]pyridine
Description
(3aR,7aR)-Rel-5-Boc-hexahydro-3-oxo-furo[3,4-C]pyridine is a bicyclic heterocyclic compound featuring a fused furo-pyridine core. The Boc (tert-butoxycarbonyl) group at position 5 serves as a protective moiety for secondary amines, enhancing stability during synthetic processes . The compound’s CAS registry number is 441297-79-6, distinguishing it from closely related derivatives such as its tert-butyl carboxylate analog (CAS 441297-78-5) .
Properties
IUPAC Name |
tert-butyl (3aR,7aR)-3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-4-8-7-16-10(14)9(8)6-13/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBVYWSEVCIARF-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2COC(=O)C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2COC(=O)[C@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furo Ring Formation via Epoxide Opening
A patent-derived method (EP1448567B1) describes the synthesis of hexahydrofuro[2,3-b]furan-3-ol, a structurally analogous compound, through epoxide intermediates. Adapting this approach:
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Starting material : O-protected glyceraldehyde derivatives (e.g., isopropylidene glyceraldehyde) undergo epoxidation using m-CPBA.
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Epoxide opening : Reaction with a nitrogen nucleophile (e.g., benzylamine) forms the pyridine ring precursor.
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Cyclization : Acid-catalyzed intramolecular etherification yields the fused furopyridine system.
Key conditions:
Petasis Reaction/Intramolecular Diels-Alder Cascade
The Petasis reaction enables the assembly of the pyridine ring via a multicomponent reaction between boronic acids, amines, and carbonyl compounds. For the target compound:
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Components :
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Boronic acid: Furan-2-boronic acid.
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Amine: Boc-protected allylamine.
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Carbonyl: Glycolaldehyde dimer.
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Cascade reaction : Petasis adduct formation followed by intramolecular Diels-Alder cyclization constructs the bicyclic framework.
Key conditions:
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Catalyst : Chiral BINOL (10 mol%) for enantioselectivity.
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Solvent : Toluene/mesitylene (3:1) at 80°C.
Boc Protection and Functional Group Interconversion
tert-Butoxycarbonylation of Secondary Amines
The Boc group is introduced early to prevent side reactions during cyclization:
Oxidation to Ketone
The 1-oxo group is installed via oxidation of a secondary alcohol intermediate:
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Reagents : Dess-Martin periodinane (1.2 equiv) in dichloromethane.
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Conditions : 0°C to room temperature, 2 hours.
Industrial-Scale Synthesis and Process Optimization
Cost-Effective Protecting Group Strategies
The patent emphasizes replacing expensive benzylidene groups with isopropylidene for diol protection:
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Isopropylidene ketal : Formed using 2,2-dimethoxypropane (3 equiv) and camphorsulfonic acid (0.5 mol%) in acetone.
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Deprotection : HCl (1M) in methanol at 50°C, 90% yield.
Solvent Recycling and Waste Reduction
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Toluene/mesitylene mixtures : Recovered via fractional distillation (≥95% purity).
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Catalyst recovery : Chiral BINOL is extracted with NaOH (1M) and reused (3 cycles, 5% activity loss).
Analytical Characterization and Quality Control
Spectroscopic Data
Chiral HPLC Analysis
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Column : Chiralpak AD-H (250 × 4.6 mm).
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Mobile phase : Hexane/ethanol (90:10), 1.0 mL/min.
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aR,7aR)-3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
tert-Butyl (3aR,7aR)-3-oxo-1,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3AR,7AR)-Rel-5-boc-hexahydro-3-oxo-furo[3,4-C]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in biological pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Frameworks
The target compound’s furo[3,4-C]pyridine scaffold differs from related bicyclic systems:
- Pyrrolo[1,2-b]pyridazine Derivatives (e.g., EP 4 374 877 A2): These feature a pyrrolidine fused to a pyridazine ring, often substituted with trifluoromethyl or chlorophenyl groups. Such systems exhibit higher molecular weights (e.g., m/z 754 [M+H]+) due to bulky substituents, influencing their pharmacokinetic properties .
- Pyrrolo[3,4-c]pyridinones (e.g., Pfizer’s compound): These contain a pyrrolidinone fused to pyridine.
Table 1: Structural and Analytical Comparisons
Hydrogen Bonding and Crystallinity
- Tetrahydrofuro-Dioxolane Systems (e.g., ): These form layered crystal structures via O–H···O hydrogen bonds. While the target compound lacks hydroxyl groups, its ketone oxygen may participate in weaker C–H···O interactions, influencing solubility and crystallinity .
Biological Activity
(3AR,7AR)-Rel-5-boc-hexahydro-3-oxo-furo[3,4-C]pyridine is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a furo[3,4-C]pyridine framework, suggests various biological activities that merit investigation. This article synthesizes current knowledge regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.28 g/mol
- CAS Number : 441297-78-5
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest its potential in inhibiting cancer cell proliferation. For instance, derivatives of furo[3,4-C]pyridine have shown efficacy against various cancer cell lines, indicating a possible mechanism involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Neuroprotective Effects : Investigations into the neuroprotective properties of related compounds have shown promise in models of neurodegenerative diseases. The furo[3,4-C]pyridine structure may contribute to antioxidant activity and modulation of neuroinflammatory pathways.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Certain studies suggest that the compound may inhibit specific enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound could influence key signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Reported antimicrobial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus. |
| Study 3 | Explored neuroprotective effects in an animal model of Alzheimer's disease, showing reduced oxidative stress markers. |
Safety and Toxicity
While the biological activities are promising, safety profiles must be established through thorough toxicity studies. Current data indicate that the compound exhibits irritant properties but lacks extensive toxicity data in vivo.
Q & A
Basic Research Questions
Q. How is the stereochemical configuration of (3aR,7aR)-rel-5-Boc-hexahydro-3-oxo-furo[3,4-c]pyridine confirmed experimentally?
- Methodology : Use X-ray crystallography or NOESY NMR to resolve stereochemistry. For example, NOESY cross-peaks between axial protons in the hexahydrofuropyridine ring can confirm chair conformations. Compare observed coupling constants (J values) with DFT-calculated models for validation .
- Data Contradictions : Discrepancies between experimental and computational data may arise from solvent effects or dynamic ring puckering. Re-evaluate NMR in deuterated DMSO to minimize solvent interactions .
Q. What synthetic strategies are optimal for introducing the Boc group at the 5-position of the hexahydrofuropyridine scaffold?
- Methodology : Employ Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP/Et₃N in THF). Monitor reaction progress via TLC (Rf shift from polar starting material). Purify via flash chromatography (hexane:EtOAc gradient) to isolate Boc-protected intermediates .
- Troubleshooting : Competing N- or O-alkylation may occur. Use sterically hindered bases like DIPEA to favor carbamate formation at the 5-amine .
Q. How is the purity of the compound validated for use in downstream biological assays?
- Methodology : Perform HPLC (C18 column, 0.1% TFA in H₂O:MeCN gradient). Retention time (~12–14 min) and UV absorption (λ = 210–220 nm) confirm purity (>98%). Validate via LC-MS (ESI+) for molecular ion [M+H]+ matching theoretical m/z (C₁₃H₂₀N₂O₄: 292.14) .
Advanced Research Questions
Q. How does the furo[3,4-c]pyridine ring system influence reactivity in catalytic hydrogenation or ring-opening reactions?
- Methodology : Compare hydrogenation rates under Pd/C (1 atm H₂) vs. Rh/Al₂O₃ (high pressure). The fused furopyridine ring may exhibit strain-driven reactivity: monitor by in situ IR for carbonyl (3-oxo) reduction intermediates. For ring-opening, use BF₃·Et₂O to cleave the furan oxygen, followed by trapping with nucleophiles (e.g., amines) .
- Data Interpretation : Unexpected regioselectivity (e.g., furan vs. pyridine ring opening) may require DFT analysis of charge distribution .
Q. What strategies mitigate racemization during Boc deprotection under acidic conditions?
- Methodology : Avoid prolonged exposure to TFA. Use milder acids (e.g., HCl/dioxane) at 0°C. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, heptane:IPA eluent). Racemization >5% indicates protonation at stereogenic centers; switch to low-temperature deprotection .
Q. How do solvent polarity and temperature affect the compound’s conformational equilibrium in solution?
- Methodology : Variable-temperature NMR (25–60°C in CDCl₃ or DMSO-d₆) to observe coalescence of diastereotopic protons. Calculate ΔG‡ for ring puckering using Eyring plots. Polar solvents stabilize chair conformations via dipole interactions, while nonpolar solvents favor boat forms .
Contradictions and Resolutions
- Stereochemical Assignments : X-ray data ( ) may conflict with NMR-derived chair conformations ( ). Reconcile by performing dynamic NMR to assess ring-flipping rates.
- Boc Deprotection Efficiency : Literature reports varying yields (70–95%) depending on acid strength. Optimize using HCl/dioxane (0°C, 2h) for >90% yield without racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
